2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRA_11092 is a small molecule belonging to the class of organic compounds known as phenylbenzimidazoles. These compounds contain a benzimidazole moiety where its imidazole ring is attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRA_11092 typically involves the following steps:
Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Phenyl Substitution: The benzimidazole core is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.
Functional Group Modifications: Additional functional groups can be introduced through various organic reactions such as alkylation, acylation, or halogenation.
Industrial Production Methods
Industrial production of CRA_11092 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
CRA_11092 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, acyl, or halogen groups.
Scientific Research Applications
CRA_11092 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of CRA_11092 involves its interaction with specific molecular targets. One of the primary targets is trypsin-1, a serine protease. CRA_11092 inhibits the activity of trypsin-1 by binding to its active site, thereby preventing the protease from cleaving its substrates . This inhibition can lead to various downstream effects, depending on the biological context.
Comparison with Similar Compounds
CRA_11092 is unique among phenylbenzimidazoles due to its specific functional groups and their arrangement. Similar compounds include:
Phenylbenzimidazole: The parent compound without additional functional groups.
Phenylimidazole: Lacks the benzimidazole core.
Phenoxy Compounds: Contain a phenoxy group instead of a phenyl group.
CRA_11092 stands out due to its specific inhibitory activity against trypsin-1 and its potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C21H23FN4O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-fluoro-2-[2-hydroxy-3-[(1S,2S)-2-methylcyclohexyl]oxyphenyl]-1H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C21H23FN4O2/c1-11-5-2-3-7-17(11)28-18-8-4-6-12(19(18)27)21-25-15-9-13(20(23)24)14(22)10-16(15)26-21/h4,6,8-11,17,27H,2-3,5,7H2,1H3,(H3,23,24)(H,25,26)/t11-,17-/m0/s1 |
InChI Key |
CMCDWLMEDRBWIR-GTNSWQLSSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@@H]1OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)F |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.